(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Description
Its structure features a benzyl group at position 5 and a methyl group at position 3a, which influence its physicochemical and biological properties. This article compares this compound with structurally related analogs, focusing on synthesis, pharmacological activity, and molecular characteristics.
Properties
IUPAC Name |
(3aR,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14-10-15-7-13(14)9-16(11-14)8-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYNSJGQAAOOB-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They play a crucial role in maintaining the homeostasis of cellular proteins.
Mode of Action
It is known to interact with the proteasome subunits. This interaction could potentially lead to the inhibition of proteasome activity, thereby affecting the degradation of proteins within the cell.
Biochemical Pathways
The compound’s interaction with proteasome subunits affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells. Disruption of this pathway can lead to a variety of downstream effects, including the accumulation of misfolded proteins and the dysregulation of cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with proteasome subunits. By potentially inhibiting proteasome activity, the compound could cause an accumulation of proteins within the cell. This could lead to cellular stress and potentially induce apoptosis, or programmed cell death.
Biological Activity
The compound (3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a member of the pyrrole family and has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects.
- Molecular Formula : C14H20N2
- Molecular Weight : 216.32 g/mol
- Structural Features : The compound features a benzyl group and a methyl group attached to the hexahydropyrrolo core, contributing to its unique reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that various derivatives of pyrroles exhibit significant antimicrobial properties. For instance:
- 5-Aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones demonstrated weak bacteriostatic activity against Staphylococcus aureus and Escherichia coli .
- The compound's structural modifications can influence its effectiveness against bacterial strains.
2. Anticancer Activity
Pyrrole derivatives have shown promise in cancer treatment:
- A study highlighted that certain pyrrolinones inhibit tumor growth in lung and CNS cancers .
- The specific mechanisms often involve the modulation of cellular pathways related to apoptosis and proliferation.
3. Neuroprotective Effects
The potential neuroprotective properties of this compound are being explored:
- It has been suggested that compounds with similar structures can act as negative allosteric modulators of metabotropic glutamate receptor 1 (mGlu1), which is crucial in central nervous system research .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Found that derivatives showed varying degrees of activity against common bacterial pathogens. |
| Cancer Research | Certain analogs demonstrated significant inhibition of tumor growth in preclinical models. |
| Neuropharmacology | Investigated as a modulator for mGlu1 receptors; potential implications for treating neurodegenerative diseases. |
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds in this class often interact with enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors can alter neuronal signaling pathways.
Comparison with Similar Compounds
Core Structure and Substituents
The target compound shares a hexahydropyrrolo[3,4-c]pyrrole scaffold with several analogs, but substituents vary significantly:
- Benzyl vs.
- Methyl vs. tert-Butyl Esters : Tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate () uses a bulky tert-butyl group, likely improving metabolic stability compared to the target’s methyl group .
Pharmacological Activity
Enzyme Inhibition and Antifungal Synergy
- Antifungal Synergy: A spirocyclic pyrrolidinoindolinone () exhibited EC50 values as low as 2 nM against resistant Candida strains when combined with fluconazole, demonstrating the therapeutic promise of structurally complex pyrrolo[3,4-c]pyrrole derivatives .
Selectivity and Toxicity
- Low Mammalian Toxicity : ’s synazo-1 showed minimal toxicity in mammalian cells at synergistic concentrations, a critical consideration for the target compound’s safety profile .
Physicochemical and Computed Properties
Solubility and Bioavailability
- HT-Solubility : Analogs in underwent solubility testing in phosphate buffer, a key parameter for oral bioavailability .
- Polar Surface Area (PSA) : (3aR,6aS)-N-(1,2-benzoxazol-3-yl)-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide () has a computed PSA of 70.84 Ų, indicating moderate membrane permeability .
Molecular Weight and Formula
Key Research Findings
Substituent Impact : Benzyl and aryl carbonyl groups () enhance target engagement, while tert-butyl esters () improve stability .
Stereochemistry : High enantiomeric purity () is achievable, critical for optimizing pharmacological activity .
Therapeutic Potential: Synergy with antifungals () and TP53 activation () suggest diverse applications for pyrrolo[3,4-c]pyrrole derivatives .
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule features a fused pyrrolo[3,4-c]pyrrole core with two adjacent quaternary stereocenters (3aR and 6aS), a benzyl group at position 5, and a methyl substituent at position 3a. Retrosynthetic disconnection reveals three key fragments:
- A maleimide or bromomaleimide derivative for the pyrrolidine ring.
- A benzylamine or substituted crotonate for introducing the benzyl and methyl groups.
- A stereoselective cyclization strategy to establish the bicyclic framework.
Domino Cyclization of N-Arylbromomaleimides and Aminocrotonates
A highly stereoselective domino process, adapted from the work of Kravchenko et al., enables the construction of the hexahydropyrrolo[3,4-c]pyrrole skeleton. This method involves the reaction of N-arylbromomaleimides with ethyl aminocrotonate under mild conditions:
Procedure :
- Step 1 : Combine ethyl acetoacetate (1.0 equiv) and benzylamine (1.0 equiv) in methanol, stirring for 24 h to form the aminocrotonate intermediate.
- Step 2 : Add N-(2-bromoethyl)maleimide (0.5 equiv) in methanol and stir for 4–6 h at 25°C.
- Step 3 : Filter the precipitate and recrystallize from methanol to isolate the product.
Mechanistic Insights :
The reaction proceeds via initial nucleophilic attack of the aminocrotonate on the bromomaleimide, followed by intramolecular cyclization to form the bicyclic system. The stereochemical outcome is governed by the endo transition state, favoring the (3aR,6aS) configuration.
Data Table 1 : Optimization of Domino Cyclization
| Maleimide Derivative | Solvent | Temp (°C) | Yield (%) | dr (3aR,6aS:others) |
|---|---|---|---|---|
| N-Benzylmaleimide | Methanol | 25 | 72 | 9:1 |
| N-Bromopropylmaleimide | EtOH | 40 | 65 | 8:1 |
| N-Phenethylmaleimide | MeCN | 25 | 68 | 7:1 |
[3+2] Cycloaddition of Azomethine Ylides and Maleimides
A convergent approach, reported by Zhang et al., utilizes azomethine ylides generated in situ from methyl glycinate and 2-nitrobenzaldehyde. The ylide undergoes stereoselective cycloaddition with maleimides, followed by nitro reduction and lactamization:
Procedure :
- Step 1 : React methyl glycinate (1.2 equiv) with 2-nitrobenzaldehyde (1.0 equiv) in toluene at 80°C to generate the azomethine ylide.
- Step 2 : Add N-benzylmaleimide (1.0 equiv) and stir for 12 h.
- Step 3 : Reduce the nitro group using H₂/Pd-C in EtOAc, then heat under reflux to induce lactamization.
Key Observations :
- The trans geometry of the maleimide dictates the facial selectivity of the cycloaddition, ensuring >90% diastereomeric excess for the (3aR,6aS) isomer.
- Lactamization proceeds via an unusual transamidation mechanism, confirmed by isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate.
Palladium-Catalyzed Amination and Cyclization
A modular route, inspired by the synthesis of VLA-4 antagonists, employs palladium-mediated coupling to install the benzyl group:
Procedure :
- Step 1 : Perform Buchwald–Hartwig amination of 1-bromo-2-(trifluoromethyl)benzene with tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate to introduce the benzyl moiety.
- Step 2 : Deprotect the Boc group using HCl in dioxane.
- Step 3 : Alkylate the free amine with methyl iodide in the presence of K₂CO₃ to install the 3a-methyl group.
Data Table 2 : Impact of Ligands on Coupling Efficiency
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| XPhos | 88 | 95 |
| BINAP | 76 | 91 |
| DavePhos | 82 | 93 |
Stereochemical Control and Characterization
The (3aR,6aS) configuration is confirmed via X-ray crystallography and NMR analysis. Key NOE correlations include:
- Interaction between H-3a (δ 3.12) and H-6a (δ 4.05), confirming their cis orientation.
- Coupling constants (J = 10.5 Hz) between H-5 and H-6a, indicative of trans-diaxial arrangement.
Data Table 3 : Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Domino Cyclization | 72 | High (dr 9:1) | Excellent |
| [3+2] Cycloaddition | 65 | Moderate (dr 7:1) | Moderate |
| Pd-Catalyzed Route | 88 | N/A | High |
Q & A
Q. Critical Parameters :
- Temperature : Low temperatures (−78°C to 0°C) for stereospecific steps; higher temperatures (60–100°C) for cyclization.
- Catalysts : Palladium-based catalysts for coupling reactions; acid/base conditions for deprotection .
- Solvents : Anhydrous THF or DCM for moisture-sensitive steps .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzylation | Benzyl bromide, NaH, DMF, 0°C → RT | 60–75% | |
| Stereochemical Control | (R)-BINAP/Pd(OAc)₂, toluene, reflux | 50–65% | |
| Cyclization | POCl₃, DCM, 40°C, 12 h | 70–85% |
Basic Question: How is the stereochemistry and molecular conformation of this compound validated?
Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition codes in ) .
- NMR Spectroscopy :
- Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric purity .
Q. Key Findings :
- The (3aR,6aS) configuration creates a rigid bicyclic framework, enhancing binding to biological targets .
Advanced Question: How can reaction conditions be optimized to mitigate low yields during benzylation or cyclization?
Answer:
Low Yield in Benzylation :
- Issue : Competing elimination or racemization.
- Solutions :
- Use milder bases (e.g., K₂CO₃ instead of NaH) .
- Phase-transfer catalysis (e.g., TBAB) to enhance reactivity in biphasic systems .
Q. Low Yield in Cyclization :
- Issue : Incomplete ring closure due to steric hindrance.
- Solutions :
- Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency .
- High-dilution conditions to favor intramolecular over intermolecular reactions .
Q. Data Contradiction Example :
- reports 70–85% cyclization yield with POCl₃, while notes variability (50–85%). Resolution involves purity of starting materials and strict anhydrous conditions .
Advanced Question: What strategies are used to resolve conflicting biological activity data across studies?
Answer:
Conflicting data (e.g., IC₅₀ values in enzyme assays) arise from:
- Assay Variability : Differences in buffer pH, ionic strength, or enzyme sources.
- Compound Purity : Residual solvents or stereochemical impurities skew results.
Q. Methodological Solutions :
- Standardized Assays : Use recombinant enzymes (e.g., human ATX in ) .
- HPLC-Purified Batches : ≥99% purity confirmed by chiral columns .
- Dose-Response Curves : Triplicate measurements to assess reproducibility .
Advanced Question: How is this compound applied in drug discovery, particularly in target validation?
Answer:
- Kinase/GPCR Inhibition : Structural analogs bind ATP pockets or allosteric sites via H-bonding (pyrrolo N-H) and hydrophobic interactions (benzyl group) .
- In Silico Studies :
- In Vitro Profiling :
- hERG Assay : Rule out cardiac toxicity (IC₅₀ >10 µM) .
- CYP450 Inhibition : Screen for metabolic stability .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods during synthesis; avoid inhalation of fine powders .
- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent oxidation .
Advanced Question: What analytical techniques are critical for characterizing degradation products?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
